(S)-1-Amino-3-phenylpropan-2-ol
Overview
Description
The compound "(S)-1-Amino-3-phenylpropan-2-ol" is a chiral amino alcohol that has been studied for its potential in various pharmaceutical applications. It is structurally related to several compounds that have been synthesized and evaluated for their biological activities, such as HIV protease inhibitors, immunosuppressive agents, and monoamine reuptake inhibitors.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which shares a similar structural motif with "(S)-1-Amino-3-phenylpropan-2-ol," was achieved through a highly diastereoselective cyanohydrin formation, indicating the potential for stereoselective synthesis methods for such compounds .
Molecular Structure Analysis
The molecular structure of "(S)-1-Amino-3-phenylpropan-2-ol" and its analogs is crucial for their biological activity. The absolute configuration at the quaternary carbon atom is particularly important, as demonstrated by the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, where the (pro-S)-hydroxymethyl group was essential for potent immunosuppressive activity .
Chemical Reactions Analysis
The chemical reactivity of amino alcohols like "(S)-1-Amino-3-phenylpropan-2-ol" can be inferred from studies on similar compounds. For example, 1-Aminooxy-3-aminopropane, a related compound, was shown to be a potent inhibitor of enzymes involved in polyamine biosynthesis, indicating that the functional groups present in these molecules can interact with biological macromolecules in a highly specific manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(S)-1-Amino-3-phenylpropan-2-ol" are likely to be similar to those of its analogs, which have been synthesized and studied for their pharmacological properties. For example, the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, highlights the importance of the phenyl group and the amino alcohol moiety in contributing to the compound's activity as a norepinephrine reuptake inhibitor .
Scientific Research Applications
Enzymatic Resolution and Synthesis
- (S)-1-Amino-3-phenylpropan-2-ol derivatives have been explored for the enzymatic resolution through acylation processes, particularly useful in the asymmetric synthesis of medically significant compounds like (S)-dapoxetine. The enzymatic approach, involving Candida antarctica lipase A, offers precise control over the stereochemistry of the resultant molecules, making it invaluable for synthesizing enantiomerically pure compounds in pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Chiral Intermediates
- The compound has been a focal point in the semi-rational engineering of enzymes like carbonyl reductase to produce chiral intermediates vital for antidepressant synthesis. The modification of enzymes to enhance their catalytic efficiency and enantioselectivity underscores the compound's role in fine-tuning biochemical pathways for the synthesis of complex therapeutic agents (Zhang et al., 2015).
Quantum Mechanical and Spectroscopic Analysis
- Detailed quantum mechanical and spectroscopic studies, including FT-IR, FT-Raman, UV-Visible spectroscopy, and HOMO-LUMO analysis, have been conducted on derivatives of (S)-1-Amino-3-phenylpropan-2-ol. These studies reveal intricate details about the molecular structure, vibrational modes, and electronic properties, providing insights into the molecular characteristics that could be harnessed for various scientific applications (Charanya, Sampathkrishnan, & Balamurugan, 2017).
Antimalarial Activity
- Derivatives of (S)-1-Amino-3-phenylpropan-2-ol have been synthesized and tested for their anti-malarial activity against Plasmodium falciparum strains. The exploration of these derivatives in antimalarial therapy highlights the compound's potential in contributing to the treatment of this life-threatening disease (Robin et al., 2007).
Membrane-Stabilizing Properties
- Hydrochlorides of derivatives have been studied for their antioxidant and membrane-stabilizing properties. While not significant in antioxidant activity, these derivatives exhibit pronounced anti-hemolytic effects, indicating their potential in protecting cell membranes from oxidative stress, which is crucial in various pathological conditions (Malakyan et al., 2010).
Antitumor Activity
- Certain hydrochlorides synthesized from (S)-1-Amino-3-phenylpropan-2-ol derivatives have been evaluated for their antitumor activity, adding another dimension to the compound's applicability in therapeutic contexts, especially in the development of novel oncological treatments (Isakhanyan et al., 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.
Future Directions
This involves identifying areas of research that could further our understanding of the compound. It could include developing more efficient synthesis methods, finding new applications, or studying its effects in the body more closely.
properties
IUPAC Name |
(2S)-1-amino-3-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511737 | |
Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Amino-3-phenylpropan-2-ol | |
CAS RN |
133522-38-0 | |
Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-amino-3-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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